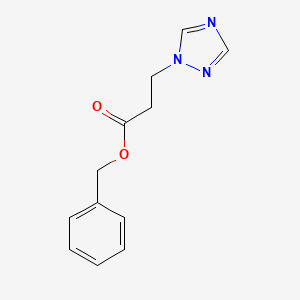

3-(1,2,4-triazol-1-yl)propanoate de benzyle

Vue d'ensemble

Description

Benzyl 3-(1,2,4-triazol-1-yl)propanoate: is a chemical compound with the molecular formula C12H13N3O2 It is characterized by the presence of a benzyl group attached to a 1,2,4-triazole ring through a propanoate linker

Applications De Recherche Scientifique

Chemistry: Benzyl 3-(1,2,4-triazol-1-yl)propanoate is used as an intermediate in the synthesis of more complex organic molecules. Its triazole ring is a versatile moiety that can be functionalized to create a wide range of compounds .

Biology: In biological research, this compound is studied for its potential as a building block in the design of bioactive molecules. Triazole-containing compounds have shown promise in various biological assays, including antimicrobial and anticancer activities .

Medicine: The triazole ring in Benzyl 3-(1,2,4-triazol-1-yl)propanoate is a common pharmacophore in medicinal chemistry. Compounds containing this moiety are investigated for their potential therapeutic effects, particularly as enzyme inhibitors and receptor modulators .

Industry: In the industrial sector, Benzyl 3-(1,2,4-triazol-1-yl)propanoate can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and coatings with enhanced properties .

Mécanisme D'action

Target of Action

Benzyl 3-(1,2,4-triazol-1-YL)propanoate is a compound that has been studied for its potential anticancer properties . The primary targets of this compound are cancer cells, specifically the MCF-7, Hela, and A549 cell lines . These cells are affected due to the compound’s ability to interact with specific proteins and enzymes within the cell, leading to changes in cell function and potentially inducing apoptosis .

Mode of Action

The compound interacts with its targets through a process known as binding. This involves the compound attaching to specific sites on the target proteins or enzymes, which can alter their function . For example, it has been suggested that the compound may bind to the colchicine binding site of tubulin , a protein that is crucial for cell division. By binding to this site, the compound could potentially disrupt the process of cell division, leading to cell death .

Biochemical Pathways

It is known that the compound can affect the process of cell division by interacting with tubulin . This could potentially disrupt the mitotic spindle, a structure that is crucial for separating chromosomes during cell division.

Result of Action

The primary result of the action of Benzyl 3-(1,2,4-triazol-1-YL)propanoate is the induction of cell death in cancer cells . This is achieved through the disruption of cell division, which is a crucial process for the growth and proliferation of cancer cells . By disrupting this process, the compound can potentially slow the growth of tumors and reduce the spread of cancer cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(1,2,4-triazol-1-yl)propanoate typically involves the reaction of benzyl bromide with 3-(1,2,4-triazol-1-yl)propanoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond .

Industrial Production Methods: While specific industrial production methods for Benzyl 3-(1,2,4-triazol-1-yl)propanoate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions: Benzyl 3-(1,2,4-triazol-1-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: Benzaldehyde, benzoic acid.

Reduction: Benzyl alcohol.

Substitution: Various triazole derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

1,2,4-Triazole: A basic triazole ring without additional functional groups.

Benzyl 1,2,4-triazole: Similar structure but without the propanoate linker.

1,2,3-Triazole derivatives: Compounds with a different triazole ring structure.

Uniqueness: Benzyl 3-(1,2,4-triazol-1-yl)propanoate is unique due to the presence of both a benzyl group and a propanoate linker attached to the triazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Propriétés

IUPAC Name |

benzyl 3-(1,2,4-triazol-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c16-12(6-7-15-10-13-9-14-15)17-8-11-4-2-1-3-5-11/h1-5,9-10H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNOZFCJSKZPBNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCN2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401210577 | |

| Record name | 1H-1,2,4-Triazole-1-propanoic acid, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401210577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393441-72-9 | |

| Record name | 1H-1,2,4-Triazole-1-propanoic acid, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393441-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole-1-propanoic acid, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401210577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B1378267.png)

![3-[3-(Methylcarbamoyl)phenyl]propanoic acid](/img/structure/B1378272.png)

![1-[2-(Pyrrolidin-3-yloxy)ethyl]pyrrolidine dihydrochloride](/img/structure/B1378275.png)

![1-[3-(Morpholin-4-yl)propyl]imidazolidine-2,4,5-trione hydrochloride](/img/structure/B1378280.png)

![4-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine](/img/structure/B1378288.png)